7-(2-Carboxyethyl)guanine
Overview
Description
7-(2-Carboxyethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the addition of a carboxyethyl group at the seventh position of the guanine molecule. It has the molecular formula C8H9N5O3 and a molecular weight of 223.19 g/mol . This compound is of significant interest due to its potential role in various biochemical processes and its presence as a DNA adduct formed through exposure to certain carcinogens .
Preparation Methods
The synthesis of 7-(2-Carboxyethyl)guanine can be achieved through several routes. One common method involves the reaction of guanine with acrylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the addition of the carboxyethyl group to the guanine molecule . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
7-(2-Carboxyethyl)guanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biochemical properties.
Substitution: The carboxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(2-Carboxyethyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of DNA adducts and their formation mechanisms.
Biology: This compound is studied for its role in DNA damage and repair processes. It serves as a biomarker for exposure to certain carcinogens.
Medicine: Research is ongoing to understand its potential implications in cancer development and its use in diagnostic assays.
Mechanism of Action
The mechanism of action of 7-(2-Carboxyethyl)guanine involves its incorporation into DNA, where it can form adducts that interfere with normal DNA replication and repair processes. This can lead to mutations and potentially contribute to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes that recognize and process these adducts .
Comparison with Similar Compounds
Similar compounds to 7-(2-Carboxyethyl)guanine include:
7-Carboxymethylguanine: Another DNA adduct formed through exposure to different carcinogens. It differs by having a carboxymethyl group instead of a carboxyethyl group.
N2-Carboxyethylguanine: This compound has the carboxyethyl group attached to the second nitrogen position of guanine. The uniqueness of this compound lies in its specific formation pathways and its distinct biochemical properties compared to other similar DNA adducts.
Properties
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)13(3-10-6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZWMFXNXFNBOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(=O)O)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148460 | |
Record name | 7-(2-Carboxyethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-07-1 | |
Record name | 7-(2-Carboxyethyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2-Carboxyethyl)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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